molecular formula C27H25BF2N4O2 B606808 Cranad-28 CAS No. 1623747-97-6

Cranad-28

Cat. No. B606808
M. Wt: 486.32
InChI Key: WXJHBEAKOQMUQO-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRANAD-28 is a difluoroboron curcumin analogue . It has been demonstrated in earlier reports to successfully label amyloid beta (Aβ) plaques for imaging both ex vivo and in vivo . CRANAD-28’s imaging brightness, ability to penetrate the blood-brain barrier, and low toxicity make the compound a potentially potent imaging tool in Alzheimer’s research .


Physical And Chemical Properties Analysis

CRANAD-28 is a solid compound with an orange to red color . It has a molecular weight of 484.30 and a molecular formula of C27H23BF2N4O2 .

Scientific Research Applications

  • Imaging Amyloid Beta Plaques in Alzheimer's Research : CRANAD-28 has demonstrated significant efficacy in labeling amyloid beta (Aβ) plaques for imaging both ex vivo and in vivo. Its imaging brightness, ability to penetrate the blood-brain barrier, and low toxicity make it a potent tool in Alzheimer's research. This compound has been shown to be superior in labeling Aβ plaques in terms of brightness, size, and number count. Additionally, CRANAD-28 provides distinct spectral signatures for Aβs in the core and periphery of the plaques, offering valuable insights into AD pathology (Ran et al., 2020).

  • Two-Photon Imaging and Inhibiting Amyloid Beta Crosslinking : CRANAD-28 has also been reported as a bifunctional curcumin analogue suitable for two-photon imaging and inhibiting the crosslinking of amyloid beta induced by copper or natural conditions. This imaging probe can penetrate the blood-brain barrier and label plaques and cerebral amyloid angiopathies (CAAs), adding another layer of utility in AD research (Zhang et al., 2014).

  • Spectral Unmixing Imaging for Real-Time Assessment of Amyloid Beta Species : A method was investigated for the real-time assessment of a target concentration in vivo using a combination of a spectral unmixing technique and a fluorescent probe specific for amyloid beta species. CRANAD-28 showed potential for providing real-time reporting of Aβ species loading in vivo and ex vivo (Ran & Moore, 2012).

  • Imaging Brown Adipose Tissue and Monitoring Browning : Beyond AD research, CRANAD-28 analogues have also been explored for imaging brown adipose tissue (BAT) in mice and monitoring the browning of white adipose tissue (WAT), which could be crucial in addressing metabolic disorder diseases (Zhang et al., 2015).

  • Monitoring Therapy in Alzheimer's Disease Models : CRANAD-28 analogues have been used in monitoring the therapeutic effectiveness of drugs in Alzheimer's disease models. This application is especially relevant given the challenge of developing effective treatments for AD (Zhang et al., 2015).

Safety And Hazards

CRANAD-28 is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to the skin, and there is a risk of serious damage to the eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility .

Future Directions

Based on the study’s results, CRANAD-28 could be considered as an alternative standard for imaging Aβ-plaques in future research studies . Its ability to penetrate the blood-brain barrier and its low toxicity make it a potentially potent imaging tool in Alzheimer’s research .

properties

IUPAC Name

4-[(E)-2-[(6Z)-2,2-difluoro-6-[(2E)-2-(5-methyl-1-phenylpyrazol-1-ium-4-ylidene)ethylidene]-1,3-dioxa-2-boranuidacyclohex-4-en-4-yl]ethenyl]-5-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BF2N4O2/c1-20-22(18-31-33(20)24-9-5-3-6-10-24)13-15-26-17-27(36-28(29,30)35-26)16-14-23-19-32-34(21(23)2)25-11-7-4-8-12-25/h3-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFFGVTUEQJYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(OC(=CC(=CC=C2C=N[N+](=C2C)C3=CC=CC=C3)O1)C=CC4=C(N(N=C4)C5=CC=CC=C5)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(OC(=C/C(=C/C=C/2\C=N[N+](=C2C)C3=CC=CC=C3)/O1)/C=C/C4=C(N(N=C4)C5=CC=CC=C5)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cranad-28

Citations

For This Compound
10
Citations
K Ran, J Yang, AV Nair, B Zhu, C Ran - Molecules, 2020 - mdpi.com
… In this study, the Aβ-labeling ability of CRANAD-28 was investigated in further detail using … CRANAD-28 to be superior across all criteria assessed. Furthermore, CRANAD-28 and IBA-1 …
Number of citations: 11 www.mdpi.com
L Emptage, JJ Hunter, ML Kisilak… - … & Visual Science, 2016 - iovs.arvojournals.org
… , then given IV injections of CRANAD-28, a marker for amyloid, with a … Thus CRANAD 28 crossed the blood retinal barrier and … changes were observed at the CRANAD-28 labeled spots. …
Number of citations: 2 iovs.arvojournals.org
MCW Campbell, L Emptage, C Schwarz… - … & Visual Science, 2016 - iovs.arvojournals.org
… then given IV injections of CRANAD-28, previously used in … dog, positive for CRANAD-28 staining was counter stained … fluorescently labelled with CRANAD-28 were visible in vivo in …
Number of citations: 1 iovs.arvojournals.org
X Zhang, Y Tian, P Yuan, Y Li, MA Yaseen… - Chemical …, 2014 - pubs.rsc.org
… curcumin analogue CRANAD-28. In vivo two-photon imaging suggested that CRANAD-28 could … As we expected, CRANAD-28 has a very high QY both in PBS and ethanol. The QY of …
Number of citations: 76 pubs.rsc.org
MCW Campbell, EL Mason, L Emptage… - Alzheimer's & …, 2023 - Wiley Online Library
… dye, CRANAD-28. Deposits visible only after injection were counted. Fluorescence and polarization images were compared post-mortem in a canine after an injection of CRANAD-28. …
I Cho, S Yoon, S Park, SW Hong, E Cho… - ACS Chemical …, 2022 - ACS Publications
… elevated fluorescent signals of CRANAD-28 (Figure 2B). The … of Aβ with one of CRANAD-28 analogues, curcumin. (19,20) … , which was similar to the CRANAD-28 intensity on Aβ 1–42 . …
Number of citations: 4 pubs.acs.org
J Yang, R Cheng, J Yang, M Cui… - Alzheimer's & …, 2018 - Wiley Online Library
… Therefore, we designed CRANAD-101F, an analogue of half-curcumin and half-CRANAD-28. We installed a cyclobutyl ring to prevent possible double-labeling and reduce the …
M Chen, ZY Du, X Zheng, DL Li, RP Zhou… - Neural regeneration …, 2018 - ncbi.nlm.nih.gov
… , CRANAD-28 improved tissue … CRANAD-28 showed high affinity, with Kd values ranging from 52.40 to 162.90 nM. In vivo two-photon microscopy clearly demonstrated that CRANAD-28 …
Number of citations: 167 www.ncbi.nlm.nih.gov
C Peng, X Wang, Y Li, HW Li, MS Wong - Journal of Materials …, 2019 - pubs.rsc.org
… However, CRANAD-28 showed not only short excitation (498 nm) and emission wavelengths (… On the other hand, CRANAD-28 was able to inhibit the crosslinking of Aβ 42 induced by …
Number of citations: 38 pubs.rsc.org
S Nasir Abbas Bukhari, I Jantan - Mini reviews in medicinal …, 2015 - ingentaconnect.com
… CRANAD-28 (Compound 18) [82]. In vivo two-photon imaging revealed that CRANAD-28 … They showed that CRANAD-28 can be considered a theranostic agent owing to its imaging …
Number of citations: 36 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.